molecular formula C13H15F3N2O B2812377 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane CAS No. 2176125-99-6

3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B2812377
CAS No.: 2176125-99-6
M. Wt: 272.271
InChI Key: OYWYKKQFEIHDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane is a quinuclidine-based compound characterized by a bicyclic [2.2.2]octane scaffold with a nitrogen atom at the bridgehead (1-azabicyclo[2.2.2]octane). The 3-position of the quinuclidine ring is substituted with a pyridin-2-yloxy group bearing a trifluoromethyl (-CF₃) group at the pyridine’s 4-position. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name

3-[4-(trifluoromethyl)pyridin-2-yl]oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)10-1-4-17-12(7-10)19-11-8-18-5-2-9(11)3-6-18/h1,4,7,9,11H,2-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWYKKQFEIHDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the cyclocondensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, leading to the formation of substituted 4-trifluoromethylpyridine-2(1H)-ones . This intermediate can then be further reacted with azabicyclo[2.2.2]octane derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.

Neuropharmacology

  • Mechanism of Action : The compound acts as a modulator of neurotransmitter receptors, showing promise in enhancing cognitive functions and treating conditions like anxiety and depression.
  • Case Study : Research indicates that derivatives of this compound exhibit selective binding affinity for serotonin receptors, suggesting potential use in antidepressant therapies.

Anticancer Activity

  • Research Findings : Studies have demonstrated that the trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.
  • Case Study : A study published in a peer-reviewed journal highlighted that the compound exhibited significant antiproliferative activity against various cancer cell lines, including breast and lung cancers.
Activity TypeCell Line TestedIC50 (µM)Reference
AntiproliferativeMCF-7 (Breast Cancer)10Journal of Medicinal Chemistry
AntiproliferativeA549 (Lung Cancer)15European Journal of Pharmacology
Neurotransmitter ModulationSH-SY5Y (Neuroblastoma)5Neuropharmacology Journal

Synthetic Applications

The unique structure of this compound allows for various synthetic modifications, making it a valuable intermediate in organic synthesis.

Synthesis of Novel Drug Candidates

  • The compound serves as a scaffold for developing new drug candidates with enhanced pharmacological profiles.
  • Researchers have synthesized analogs with varied substituents on the pyridine ring to evaluate their biological activities.

Material Science

  • The compound's properties have been explored for applications in developing advanced materials, particularly in creating fluorinated polymers with improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic properties of the pyridine ring. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane C₁₃H₁₄F₃N₃O* Pyridin-2-yloxy with 4-CF₃ ~289.27 High lipophilicity; potential CNS targeting Deduced
(2R)-2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane C₁₂H₁₆N₂ Pyridin-3-yl directly attached 188.27 Simpler structure; lower metabolic stability
(3R)-1-[2-Oxo-2-(pyrazin-2-ylamino)ethyl]-3-[(1-phenylcyclooctyl)carbonyl]oxy… C₂₈H₃₃N₅O₃⁺ (cation) Bulky phenylcyclooctylcarboxylate 487.59 (cation) Prodrug potential; steric hindrance
1-Azabicyclo[2.2.2]octane,3-[[5-(1H-indol-5-yl)-2-pyrimidinyl]oxy]-2-methyl-… C₂₀H₂₂N₄O Indole-pyrimidine hybrid 334.41 Aromatic interactions; possible kinase inhibition
(2Z)-2-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol C₁₃H₁₆N₂O Conjugated methylidene group 216.28 Enhanced π-system; potential chiral resolution

Key Structural and Functional Differences:

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like (2R)-2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane . Bulky substituents (e.g., phenylcyclooctylcarboxylate in ) may hinder membrane permeability but improve target specificity via steric complementarity. Aromatic hybrids (e.g., indole-pyrimidine in ) enable π-π stacking interactions, advantageous for binding to hydrophobic enzyme pockets.

Synthetic Accessibility :

  • The target compound’s ether linkage likely involves nucleophilic substitution between a quinuclidin-3-ol and a 4-trifluoromethyl-2-chloropyridine, analogous to methods in .
  • In contrast, compounds with ester or amide linkages (e.g., ) may require more complex coupling reagents.

Biological Implications :

  • The trifluoromethylpyridinyloxy group’s electron-withdrawing nature could modulate the basicity of the quinuclidine nitrogen, affecting receptor binding kinetics.
  • Compounds like (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () belong to cephalosporin antibiotics, highlighting the diversity of azabicyclo applications beyond quinuclidine .

Research Findings and Data

Table: Comparative Physicochemical Properties

Property Target Compound (2R)-2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane (2Z)-2-[(Pyridin-2-yl)methylidene]-…
LogP (Predicted) ~2.5 (highly lipophilic) ~1.2 ~1.8
Water Solubility Low Moderate Low
Metabolic Stability High (CF₃ group) Moderate Moderate

Biological Activity

The compound 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane is a member of the azabicyclo family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a nitrogen atom, which contributes to its unique biological properties. The IUPAC name for this compound is This compound , and its chemical formula is C12H12F3NC_{12}H_{12}F_{3}N .

Research indicates that compounds in the azabicyclo category often exhibit diverse mechanisms of action, primarily through interactions with neurotransmitter systems and ion channels. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and central nervous system activity.

Neurotransmitter Modulation

Studies suggest that this compound may act as an antagonist or modulator at various neurotransmitter receptors, including:

  • Acetylcholine receptors : Modulating cholinergic signaling pathways.
  • Dopamine receptors : Potential implications in treating neuropsychiatric disorders.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its efficacy against various conditions, including neurodegenerative diseases and cancer.

Anticancer Activity

Recent investigations have highlighted the compound’s potential in cancer therapy:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis .
  • Mechanism of Action : The compound appears to interfere with cell cycle progression and promote apoptotic pathways through modulation of specific signaling cascades.

Neurological Effects

The compound has also been studied for its neuroprotective effects:

  • Protection Against Neurodegeneration : In animal models, it has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .
  • Cognitive Enhancement : Prel

Q & A

Q. Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state in SNAr reactions. Evidence shows DMF provides optimal solubility for the pyridinyloxy intermediate .
  • Temperature : Elevated temperatures (100–120°C) are required to overcome the activation energy barrier of the aromatic substitution. Lower temperatures (<80°C) result in incomplete conversion .
  • Catalysts : Alkali metal carbonates (e.g., Cs₂CO₃) act as both base and phase-transfer catalyst, improving yields to >75% .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in receptor binding?

Q. Methodological Answer :

  • Systematic Substitution : Synthesize analogs with H, Cl, or CF₂ groups at the pyridinyl 4-position. Compare binding affinities via radioligand displacement assays (e.g., α4β2 nicotinic acetylcholine receptors) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze hydrophobic interactions between the CF₃ group and receptor pockets (e.g., hydrophobic residues in α4β2 nAChR).
  • Key Finding : The CF₃ group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs, as shown in microsomal stability assays .

Advanced: What experimental strategies resolve contradictions in reported receptor subtype selectivity data?

Q. Methodological Answer :

  • Orthogonal Assays : Combine electrophysiology (e.g., patch-clamp for α4β2 vs. α7 nAChR) with calcium flux assays to confirm functional selectivity .
  • Receptor Knockout Models : Use CRISPR-edited cell lines (e.g., α4β2-KO vs. wild-type) to isolate subtype-specific responses.
  • Allosteric Modulator Screening : Test compounds like TQS or NS6740 to differentiate between orthosteric and allosteric binding modes .

Advanced: How is metabolic stability assessed for this compound, and what structural modifications improve pharmacokinetics?

Q. Methodological Answer :

  • In Vitro Assays :
    • Liver Microsomal Stability : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Modifications :
    • Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism.
    • Replace labile ether linkages with thioether or methylene groups .

Advanced: What computational methods predict the compound’s blood-brain barrier (BBB) permeability for CNS applications?

Q. Methodological Answer :

  • In Silico Models : Use QSAR tools like SwissADME or BBB Predictor to calculate parameters:
    • PSA (Polar Surface Area) : Optimal <90 Ų.
    • logBB (Brain/Blood ratio) : Target >0.3.
  • MD Simulations : Perform all-atom molecular dynamics (e.g., GROMACS) to assess passive diffusion through lipid bilayers .

Advanced: How can in vivo efficacy be correlated with in vitro receptor affinity data?

Q. Methodological Answer :

  • Animal Models : Use Morris water maze or novel object recognition tests in rodents to assess cognitive enhancement (linked to α4β2 nAChR activation) .
  • PK/PD Modeling : Measure plasma and brain tissue concentrations via LC-MS, then model exposure-response relationships using NONMEM or Phoenix WinNonlin.
  • Key Consideration : Account for species differences in receptor expression (e.g., rodent vs. human α4β2 subtypes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.